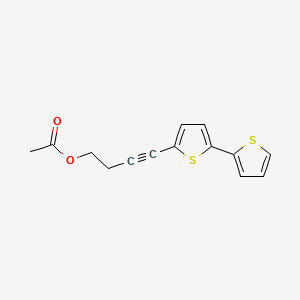

5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene is a member of 2,2'-bithiophenes.

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

CAS No.: 1219-28-9

Cat. No.: VC1698772

Molecular Formula: C14H12O2S2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219-28-9 |

|---|---|

| Molecular Formula | C14H12O2S2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | 4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate |

| Standard InChI | InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3 |

| Standard InChI Key | KHPAKGUGOFYJNA-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

| Canonical SMILES | CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

Introduction

Chemical Identification and Structure

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is a bithiophene derivative containing an acetoxybut-1-ynyl substituent at the 5-position. The compound belongs to the class of bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings, where thiophene is a five-membered aromatic ring with one sulfur and four carbon atoms .

Basic Identifiers

Table 1: Chemical Identifiers of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Synonyms

The compound is known by several synonyms across different chemical databases:

Physical and Chemical Properties

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is an oxygenated hydrocarbon with the following physicochemical characteristics:

Table 2: Physical and Chemical Properties

Chromatographic Properties

The compound has been characterized using various chromatographic techniques:

Table 3: Chromatographic Retention Indices

| Column Type | Active Phase | Retention Index (I) | Reference | Conditions |

|---|---|---|---|---|

| Capillary | HP-5MS | 2356.4 | Andriamaharavo, 2014 | 30 m/0.25 mm/0.25 μm, He; Program: 60°C (1 min) => 5°C/min => 210°C => 10°C/min => 280°C (15 min) |

| Capillary | HP-5 MS | 2359 | Szarka, Hethelyi, et al., 2008 | 30 m/0.25 mm/0.25 μm, Helium, 60°C @ 1 min, 10 K/min, 280°C @ 7 min |

Natural Occurrence

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene has been identified in several plant species, primarily within specific genera:

Plant Sources

Table 4: Natural Sources of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

| Plant Species | Plant Part | Reference |

|---|---|---|

| Tagetes patula (French marigold) | Not specified | |

| Tagetes erecta (Mexican marigold) | Not specified | |

| Echinops ritro | Root | |

| Various Echinops species | Various parts |

The compound belongs to a larger class of thiophene derivatives commonly found in plants of the Asteraceae family. These thiophene compounds often serve as chemical defense mechanisms against herbivores and pathogens in these plants.

Synthesis and Chemical Relationships

Structural Relatives

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is related to several other thiophene derivatives found in the same plant species:

Table 5: Related Thiophene Derivatives

Analytical Methods and Identification

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene has been identified and characterized using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The compound has been identified in plant extracts using GC-MS, with specific retention indices documented for different column types .

-

Spectral Databases: The compound is registered in multiple chemical databases including PubChem, HMDB (Human Metabolome Database), and MetaNetX, providing spectral and structural information for identification purposes .

Future Research Directions

Current research suggests several promising directions for future investigation of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene:

-

Targeted Biological Activity Testing: Given the promising activities of related thiophene derivatives, isolated 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene should be specifically tested for antimicrobial, cytotoxic, and insecticidal properties.

-

Structure-Activity Relationship Studies: Comparative studies between this compound and its structural relatives could elucidate the importance of the acetoxy group for biological activity.

-

Synthetic Derivatives: Development of synthetic analogues with modified functional groups could lead to compounds with enhanced biological activities.

-

Ecological Role: Further investigation into the ecological role of this compound in plant defense mechanisms against herbivores and pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume